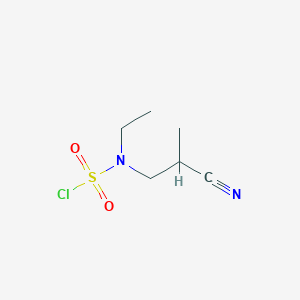![molecular formula C14H19NO3 B1427898 Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- CAS No. 1456003-21-6](/img/structure/B1427898.png)
Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-
Übersicht
Beschreibung
Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- (CPA) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. CPA is a cyclic carboxylic acid, composed of a cyclopentane ring and an alpha-amino group. It is a versatile compound that has been used in many research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Kinetics and Degradation Mechanism
Cyclopentaneacetic acid, alpha-[(3-methoxyphenyl)amino]-, shows significant degradation in alkaline solutions, following pseudo first-order kinetics at higher temperatures. Key degradation products identified include phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid. This finding is crucial for understanding the stability and reactivity of this compound in various pH conditions (Roy, 1995).
Synthesis and Evaluation in Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a non-classical bioisosteric replacement for functional groups in nucleosides. Preliminary investigations include synthesis and computational analysis, alongside antitumor and antiviral screening (Lu, Lu, & Honek, 2017).
Application in Amino Acid Synthesis
This compound plays a role in the asymmetric hydrogenation of cyclic dehydrodipeptides, aiding in the preparation of unusual aromatic L-amino acids. This method highlights its significance in synthesizing biologically relevant molecules (Aoyagi et al., 1986).
Role in Drug Delivery Systems
Studies indicate its potential in developing colon-specific drug delivery systems. This application is based on its ability to be selectively conjugated and controlled release in response to colonic microflora, an innovative approach in targeted therapy (Uekama, Minami, & Hirayama, 1997).
Structural Analysis and Biological Activity
The structure and biological activity of related compounds have been extensively studied, with a focus on their binding affinity and functional activity towards various receptor systems. This includes understanding stereoisomerism and its effects on biological efficacy (Bolognesi et al., 1999).
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-(3-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-8-4-7-11(9-12)15-13(14(16)17)10-5-2-3-6-10/h4,7-10,13,15H,2-3,5-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZXCBDRODDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)


![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)


